4-Methyl-3-(2,2,2-trifluoroethoxy)benzoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Methyl-3-(2,2,2-trifluoroethoxy)benzoic acid: is an organic compound with the molecular formula C10H9F3O3 It is characterized by the presence of a trifluoroethoxy group attached to a benzoic acid core, along with a methyl group at the 4-position

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-3-(2,2,2-trifluoroethoxy)benzoic acid can be achieved through several steps:

Starting Material: The synthesis begins with 2,4-dinitrochlorobenzene.

Reaction with Trifluoroethanol: The 2,4-dinitrochlorobenzene is reacted with trifluoroethanol to form 2,4-dinitrochlorobenzene trifluoroethanol ether.

Reaction with Methanesulfonyl Chloride: The trifluoroethanol ether is then reacted with methanesulfonyl chloride to produce 2-chloro-4-methanesulfonyl-3-(2,2,2-trifluoroethoxy)methylbenzene.

Hydrolysis: Finally, the product is hydrolyzed under basic conditions to yield this compound.

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity.

化学反応の分析

Substitution Reactions

The trifluoroethoxy (-OCH₂CF₃) and methyl (-CH₃) substituents influence reactivity through steric and electronic effects. Key substitution pathways include:

| Reaction Type | Reagents/Conditions | Products | Mechanistic Notes |

|---|---|---|---|

| Nucleophilic Substitution | K₂CO₃, DMF, alkyl halides (R-X) | Ethers or thioethers at methoxy site | SN2 mechanism favored by polar aprotic solvents |

| Electrophilic Aromatic Substitution | HNO₃/H₂SO₄ (nitration) | Nitro derivatives at position 5 | Meta-directing effects of -COOH reduce regioselectivity |

Oxidation and Reduction

The carboxylic acid group (-COOH) and trifluoroethoxy side chain exhibit distinct redox behavior:

Oxidation

-

Side-chain oxidation : Trifluoroethoxy groups are generally resistant to oxidation due to the electron-withdrawing CF₃ group.

-

Carboxylic acid stability : The -COOH group remains intact under mild oxidative conditions (e.g., KMnO₄ in acidic media) .

Reduction

-

LiAlH₄-mediated reduction : Converts -COOH to -CH₂OH (benzyl alcohol derivative) at 0–5°C in THF.

-

Catalytic hydrogenation : Requires high pressures (5–10 atm H₂, Pd/C) due to steric hindrance from the trifluoroethoxy group .

Hydrolysis

-

Ester hydrolysis : Under basic conditions (NaOH, H₂O/EtOH), methyl esters of related compounds (e.g., Methyl 3-amino-2-(2,2,2-trifluoroethoxy)benzoate) yield carboxylic acids.

-

Acid-catalyzed hydrolysis : Trifluoroethoxy groups remain stable under acidic hydrolysis (HCl, reflux) .

Esterification

-

Fischer esterification : Reacts with methanol/H₂SO₄ to form methyl esters (yield: ~75–85%).

Decarboxylation

Thermal decarboxylation occurs at elevated temperatures (>200°C), producing CO₂ and 3-(2,2,2-trifluoroethoxy)-4-methyltoluene. This reaction is less favorable compared to non-fluorinated analogs due to the stabilizing inductive effect of CF₃ .

Complexation and Salt Formation

-

Metal coordination : Forms complexes with transition metals (e.g., Cu²⁺, Fe³⁺) via the carboxylic acid group. Stability constants (log K) for Cu²⁺ complexes range from 4.2–5.1.

-

Pharmaceutical salts : Reacts with amines (e.g., piperazine) to form water-soluble salts for drug formulations .

Comparative Reactivity with Analogues

Stability Under Environmental Conditions

-

Photostability : Degrades under UV light (λ = 254 nm) via radical pathways, forming trifluoroacetic acid and phenolic byproducts .

-

Thermal stability : Decomposes above 250°C, with a half-life (t₁/₂) of 12–15 hours at 150°C .

Key Research Findings

科学的研究の応用

Synthesis and Chemical Properties

The synthesis of 4-Methyl-3-(2,2,2-trifluoroethoxy)benzoic acid typically involves the reaction of 4-methylbenzaldehyde with 2,2,2-trifluoroethanol in the presence of acid or base catalysts under reflux conditions. This process can be optimized through continuous flow techniques to enhance yield and purity.

A. Organic Synthesis

This compound serves as an intermediate in the synthesis of more complex organic molecules. The trifluoroethoxy group enhances the compound's lipophilicity, facilitating its use in various chemical reactions.

Research indicates that compounds containing trifluoroethoxy groups exhibit significant biological activities:

- Anticancer Properties : Studies have shown that derivatives of this compound can induce apoptosis in cancer cell lines. For instance, compounds similar to this compound demonstrated IC50 values indicating effective inhibition of cell growth in glioblastoma cells .

- Diabetes Management : In vivo studies using genetically modified models suggest potential anti-diabetic effects, lowering glucose levels significantly .

A. Pharmaceutical Industry

This compound is explored as a building block for drug development due to its unique chemical properties. It has been identified as a key intermediate for synthesizing pharmaceuticals that target protein kinases involved in various diseases .

B. Agrochemicals

The compound's derivatives are also utilized in the agrochemical sector as intermediates for herbicides and pesticides. Its ability to enhance the efficacy of active ingredients makes it valuable in developing new agrochemical formulations.

Case Study 1: Anticancer Activity

In a study published in Molecules, compounds derived from trifluoroethoxybenzene exhibited significant cytotoxic effects against various cancer cell lines. The presence of electron-withdrawing groups enhanced their anti-proliferative activity significantly .

Case Study 2: Diabetes Research

Research utilizing Drosophila melanogaster as a model organism demonstrated that specific derivatives of trifluoroethoxy compounds effectively lowered glucose levels and improved metabolic profiles in diabetic models .

作用機序

The mechanism of action of 4-Methyl-3-(2,2,2-trifluoroethoxy)benzoic acid involves its interaction with specific molecular targets. The trifluoroethoxy group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. It can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to modulate signaling pathways involved in inflammation and microbial growth .

類似化合物との比較

- 4-Methoxy-3-(2,2,2-trifluoroethoxy)methylbenzaldehyde

- 2-Chloro-4-(methylsulfonyl)-3-(2,2,2-trifluoroethoxy)methylbenzoic acid

- 4-Methyl-2-(trifluoromethyl)benzoic acid

Uniqueness: 4-Methyl-3-(2,2,2-trifluoroethoxy)benzoic acid is unique due to the presence of both a methyl group and a trifluoroethoxy group on the benzoic acid core. This combination imparts distinct chemical and physical properties, such as increased lipophilicity and reactivity, making it valuable for various applications in research and industry .

生物活性

4-Methyl-3-(2,2,2-trifluoroethoxy)benzoic acid is a compound of significant interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. The trifluoroethoxy group enhances its lipophilicity, which may influence its interaction with biological membranes and molecular targets. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

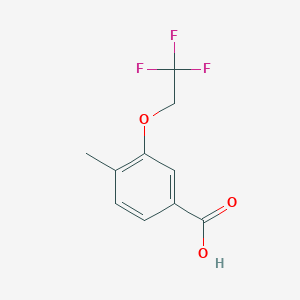

Chemical Structure

The chemical structure of this compound can be represented as follows:

The mechanism of action for this compound involves several pathways:

- Lipophilicity : The trifluoroethoxy group enhances the compound's ability to penetrate biological membranes.

- Covalent Bond Formation : The carboxylic acid group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially modulating their activity.

- Interaction with Biomolecules : Investigations suggest that this compound interacts with various biomolecules, influencing cellular processes such as apoptosis and proliferation.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

- Anticancer Activity : Studies have demonstrated that derivatives of this compound can induce apoptosis in cancer cell lines. For instance, in vitro assays showed significant cytotoxic effects against glioblastoma cells (LN229), with IC50 values indicating effective concentrations required to reduce cell viability .

- Anti-inflammatory Properties : The compound has been explored for its potential anti-inflammatory effects. In various models, it has shown promise in modulating inflammatory responses .

Table 1: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in glioblastoma cells | |

| Anti-inflammatory | Modulates inflammatory responses | |

| Cytotoxicity | IC50 values ranging from 8.14 µM to 10.48 µM |

Table 2: Mechanism Insights

| Mechanism | Description |

|---|---|

| Lipophilicity | Enhances membrane penetration |

| Covalent Bond Formation | Modulates protein/enzyme activity |

| Biomolecular Interaction | Influences apoptosis and proliferation pathways |

Case Studies

- Glioblastoma Cell Line Study : In a study involving LN229 glioblastoma cells, treatment with this compound resulted in significant cell death through apoptotic pathways. The study utilized MTT assays to determine IC50 values and confirmed apoptosis via TUNEL assays .

- Inflammation Model : In an experimental model of inflammation induced by lipopolysaccharide (LPS), the compound demonstrated potential in reducing inflammatory markers and modulating T-cell populations. This suggests a role in immune regulation .

特性

IUPAC Name |

4-methyl-3-(2,2,2-trifluoroethoxy)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O3/c1-6-2-3-7(9(14)15)4-8(6)16-5-10(11,12)13/h2-4H,5H2,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUTSHEXQMKVQCD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)O)OCC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。